Cas no 904086-08-4 (3-Methyl-1H-indazol-5-ol)
3-Methyl-1H-indazol-5-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-Methyl-1H-indazol-5-ol
- 1H-INDAZOL-5-OL, 3-METHYL-
- 3-methyl-2H-indazol-5-ol
- SCHEMBL23062796
- MB06597
- 3-METHYL-5-HYDROXY-1H-INDAZOLE
- MFCD08705813
- DB-030979
- AKOS006291043
- AC-5195
- 3-Methyl-1H-Indazole-5-Ol
- CS-0319148
- DTXSID90670312
- 904086-08-4
-
- MDL: MFCD08705813
- Inchi: 1S/C8H8N2O/c1-5-7-4-6(11)2-3-8(7)10-9-5/h2-4,11H,1H3,(H,9,10)
- InChI Key: KFJXASDLOGNCHS-UHFFFAOYSA-N
- SMILES: OC1C=C2C(NN=C2C)=CC=1
Computed Properties
- Exact Mass: 148.06400
- Monoisotopic Mass: 148.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.9A^2
- XLogP3: 1.6
Experimental Properties
- Density: 1.349
- Boiling Point: 366.002 °C at 760 mmHg
- Flash Point: 175.152 °C
- Refractive Index: 1.719
- PSA: 48.91000
- LogP: 1.57690
3-Methyl-1H-indazol-5-ol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Methyl-1H-indazol-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0436-5g |
3-METHYL-1H-INDAZOL-5-OL |
904086-08-4 | 95% | 5g |
$1325 | 2023-09-07 | |
| TRC | M198690-500mg |
3-Methyl-1H-indazol-5-ol |
904086-08-4 | 500mg |
$ 660.00 | 2022-06-04 | ||
| TRC | M198690-1000mg |
3-Methyl-1H-indazol-5-ol |
904086-08-4 | 1g |
$ 1095.00 | 2022-06-04 | ||
| TRC | M198690-2500mg |
3-Methyl-1H-indazol-5-ol |
904086-08-4 | 2500mg |
$ 2185.00 | 2022-06-04 | ||
| Chemenu | CM128505-1g |
3-methyl-1H-indazol-5-ol |
904086-08-4 | 95% | 1g |
$259 | 2021-08-05 | |
| Chemenu | CM128505-1g |
3-methyl-1H-indazol-5-ol |
904086-08-4 | 95% | 1g |
$824 | 2024-07-20 | |
| Alichem | A269002493-1g |
3-Methyl-1H-indazol-5-ol |
904086-08-4 | 95% | 1g |
$804.97 | 2023-08-31 | |
| Alichem | A269002493-5g |
3-Methyl-1H-indazol-5-ol |
904086-08-4 | 95% | 5g |
$2485.60 | 2023-08-31 | |
| eNovation Chemicals LLC | D504570-1g |
3-Methyl-1H-indazol-5-ol |
904086-08-4 | 97% | 1g |
$1147 | 2024-05-24 | |
| eNovation Chemicals LLC | D504570-5g |
3-Methyl-1H-indazol-5-ol |
904086-08-4 | 97% | 5g |
$1520 | 2023-09-02 |
3-Methyl-1H-indazol-5-ol Suppliers
3-Methyl-1H-indazol-5-ol Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 3-Methyl-1H-indazol-5-ol
Recent Advances in the Study of 3-Methyl-1H-indazol-5-ol (CAS: 904086-08-4) and Its Applications in Chemical Biology and Medicine
3-Methyl-1H-indazol-5-ol (CAS: 904086-08-4) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its indazole core structure, has been investigated for its role as a key intermediate in the synthesis of bioactive molecules and as a potential therapeutic agent. Recent studies have highlighted its relevance in drug discovery, particularly in the development of kinase inhibitors and other small-molecule therapeutics. This research brief aims to provide an overview of the latest findings related to 3-methyl-1H-indazol-5-ol, focusing on its chemical properties, biological activities, and emerging applications in medicine.
The synthesis and characterization of 3-methyl-1H-indazol-5-ol have been extensively studied, with recent advancements focusing on optimizing its yield and purity for pharmaceutical applications. Researchers have employed various synthetic routes, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to achieve high efficiency and scalability. Notably, the compound's structural features, such as the presence of both hydroxyl and methyl groups on the indazole ring, contribute to its unique reactivity and binding affinity for biological targets. These properties make it a valuable scaffold for designing novel drug candidates.
In the context of biological activity, 3-methyl-1H-indazol-5-ol has demonstrated promising results in preclinical studies. Recent investigations have revealed its potential as an inhibitor of protein kinases, which play critical roles in cell signaling pathways associated with cancer and inflammatory diseases. For instance, studies have shown that derivatives of 3-methyl-1H-indazol-5-ol exhibit selective inhibition of specific kinase isoforms, such as JAK2 and PI3K, with minimal off-target effects. These findings underscore the compound's potential as a lead structure for developing targeted therapies with improved efficacy and safety profiles.
Furthermore, the pharmacological properties of 3-methyl-1H-indazol-5-ol have been explored in the context of neurodegenerative diseases. Recent research suggests that the compound may modulate oxidative stress and neuroinflammation, making it a candidate for treating conditions like Alzheimer's and Parkinson's diseases. In vitro and in vivo studies have demonstrated its ability to reduce reactive oxygen species (ROS) production and inhibit pro-inflammatory cytokine release, highlighting its dual role as an antioxidant and anti-inflammatory agent. These findings open new avenues for therapeutic intervention in neurodegenerative disorders.
In addition to its therapeutic potential, 3-methyl-1H-indazol-5-ol has been investigated for its utility in chemical biology. Its ability to serve as a versatile building block for the synthesis of complex molecules has been leveraged in the development of probes and tool compounds. For example, recent work has utilized 3-methyl-1H-indazol-5-ol as a core structure for designing fluorescent probes that can monitor kinase activity in live cells. Such applications not only advance our understanding of cellular processes but also facilitate the discovery of new drug targets.
Despite these promising developments, challenges remain in the clinical translation of 3-methyl-1H-indazol-5-ol-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further optimization and rigorous testing. Recent efforts have focused on structural modifications to enhance the compound's pharmacokinetic properties while retaining its biological activity. Collaborative research between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and realize the full potential of this compound in medicine.
In conclusion, 3-methyl-1H-indazol-5-ol (CAS: 904086-08-4) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with its synthetic versatility, make it a valuable tool for drug discovery and development. Ongoing research continues to uncover new applications and refine its therapeutic potential, positioning it as a key player in the future of precision medicine. This brief highlights the latest advancements and underscores the importance of interdisciplinary collaboration in advancing the field.
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